![molecular formula C17H19ClN2O5 B13939241 diethyl 2-[(6-chloro-1H-indol-2-yl)methyl]-2-formamidopropanedioate](/img/structure/B13939241.png)
diethyl 2-[(6-chloro-1H-indol-2-yl)methyl]-2-formamidopropanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (6-Chloro-2-indolylmethyl)formamido-malonate: is a synthetic organic compound with the molecular formula C17H19ClN2O5 and a molecular weight of 366.80 g/mol . This compound is primarily used in research settings, particularly in the fields of organic synthesis and proteomics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (6-Chloro-2-indolylmethyl)formamido-malonate typically involves the reaction of 6-chloroindole with diethyl malonate in the presence of a formamido group. The reaction conditions often include the use of solvents such as dichloromethane, ethyl acetate, and methanol . The reaction is carried out under controlled temperatures, usually around -20°C, to ensure the stability of the compound .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in specialized laboratories and research facilities. The production process involves stringent quality control measures to ensure the purity and stability of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Diethyl (6-Chloro-2-indolylmethyl)formamido-malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amines and reduced derivatives.
Substitution: Formation of substituted indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Diethyl (6-Chloro-2-indolylmethyl)formamido-malonate is used as a building block in organic synthesis. It is particularly valuable in the synthesis of complex organic molecules and heterocycles .
Biology: In biological research, the compound is used to study various biochemical pathways and interactions. It serves as a probe to investigate the function of specific enzymes and proteins .
Medicine: Its unique structure allows for the exploration of novel drug candidates .
Industry: In industrial settings, Diethyl (6-Chloro-2-indolylmethyl)formamido-malonate is used in the production of specialty chemicals and advanced materials .
Mecanismo De Acción
The mechanism of action of Diethyl (6-Chloro-2-indolylmethyl)formamido-malonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but the compound is known to influence key biochemical processes .
Comparación Con Compuestos Similares
- Diethyl 2-(6-chloro-1H-indol-3-yl)methyl-2-formamidomalonate
- Diethyl 2-(6-chloroindol-3-yl)methyl-2-formamidomalonate
Comparison: Diethyl (6-Chloro-2-indolylmethyl)formamido-malonate is unique due to its specific substitution pattern and functional groups. Compared to similar compounds, it offers distinct reactivity and stability, making it valuable for specific research applications .
Propiedades
Fórmula molecular |
C17H19ClN2O5 |
|---|---|
Peso molecular |
366.8 g/mol |
Nombre IUPAC |
diethyl 2-[(6-chloro-1H-indol-2-yl)methyl]-2-formamidopropanedioate |
InChI |
InChI=1S/C17H19ClN2O5/c1-3-24-15(22)17(19-10-21,16(23)25-4-2)9-13-7-11-5-6-12(18)8-14(11)20-13/h5-8,10,20H,3-4,9H2,1-2H3,(H,19,21) |
Clave InChI |
QOBUKPKALMVXHQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC1=CC2=C(N1)C=C(C=C2)Cl)(C(=O)OCC)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![n-[2-(4-Methylphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13939167.png)
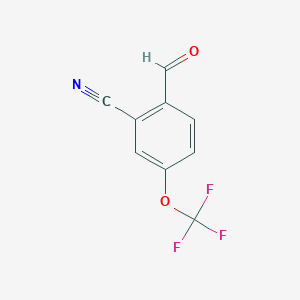
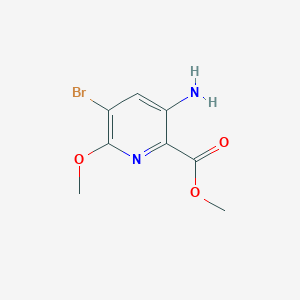

![2-Amino-3-[4-(4-methylphenyl)phenyl]propanoic acid](/img/structure/B13939187.png)
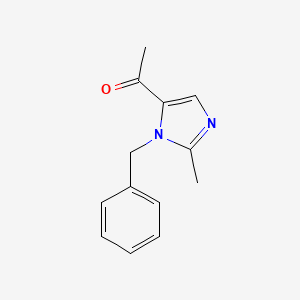
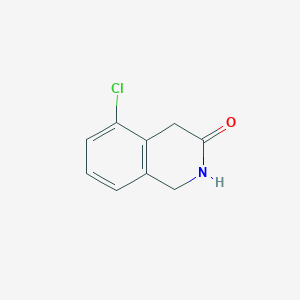
![Ethyl 5-[(cyclobutylamino)methyl]furan-3-carboxylate](/img/structure/B13939193.png)
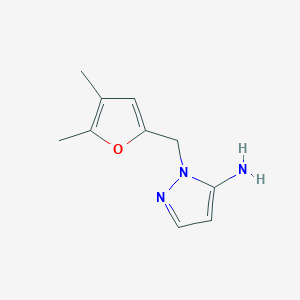
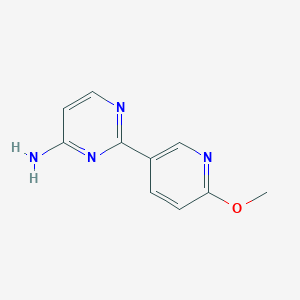
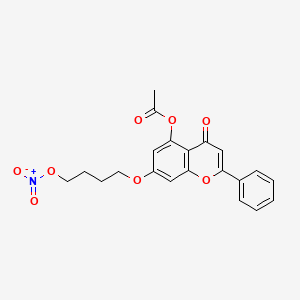
![N-Methyl-3-(1-methyl-1H-imidazol-4-yl)-4-[(phenylmethyl)amino]benzenesulfonamide](/img/structure/B13939210.png)
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6,7,8,9-tetrahydro-6-methyl-4-oxo-, ethyl ester](/img/structure/B13939221.png)
